6-Bromo-2-ethylisoindolin-1-one
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Overview
Description
6-Bromo-2-ethylisoindolin-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects and is of particular interest for its potential use in the development of new drugs and therapies. In
Scientific Research Applications
Synthesis of Conformationally Restricted Analogues
6-Bromo-2-ethylisoindolin-1-one has been investigated in the synthesis of conformationally restricted analogues aiming at potential antipsychotic agents. Notably, the search for compounds with improved binding affinity to dopamine D-2 receptors has involved derivatives of isoindolin-1-one. Although increased affinities were not observed in some derivative series, this research highlights the compound's relevance in the design of novel antipsychotic medications (Norman, Kelley, & Hollingsworth, 1993).
Biological Evaluation of Bromophenol Derivatives
Another study explored the biological significance of bromophenol derivatives with various moieties, including the evaluation against cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These derivatives showed effective inhibition, suggesting potential applications in treating neurological disorders like Alzheimer's and Parkinson's diseases (Boztaş et al., 2019).
Antioxidant Properties
Research into the antioxidant profile of ethoxyquin and its analogues, including those structurally related to this compound, has shed light on their capacity as chain-breaking antioxidants and their ability to catalyze the reduction of hydrogen peroxide. These findings could influence the development of antioxidants in pharmaceuticals and food preservation (Kumar et al., 2007).
Fluorescent Sensor Development
The synthesis of a "turn-on" fluorescent sensor for the selective detection of toxic metals like Hg(II) and Cu(II) demonstrates the utility of this compound derivatives in environmental monitoring and biological imaging. This sensor's potential for intracellular monitoring of toxic agents highlights its relevance in bioanalytical chemistry and cellular biology (Rasheed et al., 2019).
Analytical Methods in Antioxidant Activity
The study on analytical methods for determining antioxidant activity, including those that might involve derivatives of this compound, underlines the importance of this compound in the evaluation of antioxidant capacities in various samples. These methodologies are critical in food science, pharmacology, and materials science to assess the effectiveness of antioxidants (Munteanu & Apetrei, 2021).
Mechanism of Action
Target of Action
Isoindoline derivatives, which include 6-bromo-2-ethylisoindolin-1-one, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that isoindoline derivatives are known to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
Indole derivatives, which are structurally similar to isoindoline, are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Isoindoline derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
6-bromo-2-ethyl-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-2-12-6-7-3-4-8(11)5-9(7)10(12)13/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFJPDUUDLXMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2=C(C1=O)C=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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